3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine
Description
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine is a halogenated pyridine derivative with a phenyl ring substituted at the 2-position with chlorine and the 5-position with a trifluoromethyl group. This compound is characterized by its aromatic pyridine core and electron-withdrawing substituents, which enhance its stability and reactivity in agrochemical and pharmaceutical applications. Key physical properties include a molecular weight of 282.65 g/mol (for the nitrile derivative) and distinct spectroscopic features, such as NMR signals at δ 101 MHz and 377 MHz in CDCl₃ . Its synthesis often involves halogen exchange reactions or vapor-phase fluorination of trichloromethyl precursors .
Properties
CAS No. |
4393-94-6 |
|---|---|
Molecular Formula |
C12H7ClF3N |
Molecular Weight |
257.64 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7ClF3N/c13-11-4-3-9(12(14,15)16)6-10(11)8-2-1-5-17-7-8/h1-7H |
InChI Key |
QABPUPMQWFKXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine typically involves the halogenation and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . For instance, the reaction can be carried out in a fluidized-bed reactor using chlorine and hydrogen fluoride as reactants, with a chromium-aluminum catalyst at a temperature of around 300°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation and trifluoromethylation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogen and fluorine-containing reagents .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Agrochemicals: The compound is used in the production of herbicides and pesticides, helping to protect crops from pests and diseases.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Derivatives
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
- Molecular Formula : C₆H₂Cl₂F₃N
- Molecular Weight : 215.99 g/mol
- Physical Properties : Liquid at room temperature (MP: -2°C; BP: 172°C) .
- Applications : Key intermediate for agrochemicals like chlorfluazuron and fluazinam .
- Synthesis : Produced via vapor-phase halogen exchange from 2,3-dichloro-5-(trichloromethyl)pyridine .
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
- Applications : Intermediate for fluazifop (herbicide) synthesis .
- Synthesis : One-step vapor-phase chlorination/fluorination at >300°C using iron fluoride catalysts .
Pyridalyl (Insecticide)
- Structure: 2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propenyl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)pyridine .
- Molecular Formula: C₁₈H₁₄Cl₄F₃NO₃
- Applications : Broad-spectrum insecticide targeting lepidopteran pests .
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
- CAS No.: 175277-52-8
- Applications : Pharmaceutical intermediate; used in drug discovery for its reactive chloromethyl group .
Physicochemical Properties Comparison
Reactivity and Functional Group Influence
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilic substitution resistance, while chlorine at the 2-position directs reactivity to specific ring positions .
- Nitrile Derivatives: 2-Chloro-5-[3-(trifluoromethyl)phenyl]nicotinonitrile (MW: 282.65) shows enhanced stability for cross-coupling reactions .
- Amino Derivatives: 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride (MW: 316.15) exhibits improved solubility for pharmaceutical use .
Biological Activity
3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine is a compound that has attracted significant attention in medicinal chemistry due to its notable biological activities. This article delves into the compound's structure, biological effects, synthesis methods, and its potential applications in various fields.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development. Its unique structure allows for diverse interactions with biological targets, which is crucial for its activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an insecticide and herbicide. Similar compounds have been shown to disrupt biological processes in target organisms, suggesting that this compound may operate through analogous mechanisms.
- Enzyme Inhibition : Some derivatives of trifluoromethylpyridines have been found to inhibit specific enzymes or receptors. For example, studies have demonstrated that the presence of trifluoromethyl groups can enhance binding affinity to various protein targets due to increased hydrophobic interactions and improved electronic properties .
- Antimicrobial Properties : Certain analogs have shown promise in antimicrobial applications, with some exhibiting activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Agrochemical Applications : The compound's structural characteristics make it suitable for use in crop protection products, where it acts as a potent fungicide or herbicide .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Halogen Exchange Reactions : This method involves the transformation of 2-chloro-5-trichloromethylpyridine into the desired compound using fluorinating agents like potassium fluoride or antimony trifluoride.
- Suzuki-Miyaura Coupling : The compound can also participate in coupling reactions where it acts as an electrophile in the presence of boronic acids.
Comparative Biological Activity
The following table summarizes some compounds structurally similar to this compound along with their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-trifluoromethylpyridine | Trifluoromethyl group | Potential insecticide |
| 4-(Trifluoromethyl)aniline | Aniline derivative with trifluoromethyl | Antiproliferative activity |
| 3-Amino-5-trifluoromethylpyridine | Amino group addition | Antimicrobial properties |
Case Studies and Research Findings
- Insecticidal Activity : A study highlighted the effectiveness of trifluoromethylpyridines in disrupting the nervous systems of target insects, leading to paralysis and death.
- Fungicidal Efficacy : Research on fluazinam, a fungicide derived from trifluoromethylpyridines, demonstrated higher efficacy compared to non-fluorinated counterparts, showcasing the enhanced biological activity conferred by the trifluoromethyl group .
- Antimicrobial Testing : A series of tests revealed that certain derivatives exhibited significant antibacterial activity against various pathogens, including MRSA, indicating potential therapeutic applications in combating resistant infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine to achieve high purity and yield?
- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A recommended approach is using β-picoline as a starting material, followed by vapor-phase chlorination at 300–400°C with catalysts like FeCl₃ or AlCl₃ to introduce chlorine and trifluoromethyl groups . Optimizing reaction time (6–8 hours) and solvent polarity (e.g., DMF or THF) can improve yields to ~75–80%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How can researchers functionalize the pyridine ring of this compound for downstream applications?
- Methodological Answer : The chlorine atom at the 2-position is highly reactive toward nucleophilic substitution. For example:
- Amination : React with primary amines (e.g., methylamine) in DMSO at 80°C for 12 hours to yield 2-amino derivatives .
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in toluene/EtOH (3:1) to introduce aryl groups at the 5-position .
Advanced Research Questions
Q. How do conflicting data on reaction yields arise in the synthesis of this compound, and how can they be resolved?
- Methodological Answer : Yield discrepancies often stem from trace moisture (deactivates catalysts) or incomplete halogen exchange. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) and monitor reaction progress via in-situ FTIR (disappearance of C-Cl stretch at 750 cm⁻¹). Reproducibility improves with strict anhydrous conditions and catalyst pre-activation .
Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in this compound?
- Methodological Answer : DFT calculations suggest that the trifluoromethyl group preferentially occupies the 5-position due to lower steric hindrance and favorable electronic effects (CF₃'s -I effect stabilizes the transition state). Experimental validation involves competitive reactions with substituted pyridines, analyzed via GC-MS to quantify regioselectivity ratios .
Q. What strategies mitigate impurities during scale-up from lab to pilot plant?
- Methodological Answer : Key challenges include thermal degradation and by-product formation (e.g., di-chlorinated analogs). Implement:
- Flow Chemistry : Continuous microreactors reduce residence time, minimizing side reactions .
- In-line Analytics : PAT tools (e.g., Raman spectroscopy) monitor intermediate purity in real time .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) with target proteins (e.g., kinase enzymes) to assess binding affinity. Parameterize force fields using SMILES strings (e.g.,
ClC1=NC=CC(C(F)(F)F)=C1C2=CC(=CC=C2)Cl) and validate with in vitro IC₅₀ assays .
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
- Methodological Answer : Chloromethyl intermediates are highly toxic and volatile. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
